
Common pipetting errors in Fibrinopeptide B
standard curve preparation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fibrinopeptide B

Cat. No.: B549968 Get Quote

Technical Support Center: Fibrinopeptide B
Immunoassays
This technical support center provides troubleshooting guidance for common issues

encountered during the preparation of a Fibrinopeptide B (FPB) standard curve. The following

resources are designed for researchers, scientists, and drug development professionals to help

identify and resolve common pipetting errors that can adversely affect assay results.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: My standard curve has a low R-squared (R²) value. What are the likely pipetting-related

causes?

A low R² value (ideally >0.99) indicates that the data points do not closely fit the regression line,

suggesting a non-linear or inconsistent relationship between the standard concentrations and

their corresponding optical densities.[1] Pipetting errors are a primary cause of poor standard

curves.[2]

Inaccurate Dilutions: Errors in the serial dilution of the FPB standard are a major contributor.

Pipetting an incorrect volume of the standard or the diluent will lead to inaccurate

concentrations at each point of the curve.
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Inconsistent Pipetting Technique: Variations in pipetting technique between each standard

dilution can introduce significant variability. This includes changing the immersion depth of

the pipette tip, the speed of aspiration and dispensing, or the angle at which the pipette is

held.[3]

Cross-Contamination: Reusing pipette tips between different standard concentrations can

carry over higher concentration standards to lower ones, distorting the curve.[2] Always use

a fresh tip for each dilution.[4]

Q2: I'm observing high coefficient of variation (CV) between my standard curve replicates.

What pipetting mistakes could be causing this?

High CV indicates poor precision and reproducibility between replicate wells. The most

common cause of high CVs is often inconsistent pipetting.[5]

Air Bubbles: Introducing air bubbles into the wells when dispensing reagents or standards

will result in an inaccurate volume of liquid being added.[1] This is a frequent cause of high

CV.

Inconsistent Dispensing: Dispensing the liquid at different heights above the well or against

the side versus directly into the liquid at the bottom can lead to splashing and volume

inaccuracies.[2]

Variable Plunger Action: Inconsistent speed and pressure on the pipette plunger during

aspiration and dispensing can lead to variations in the volume of liquid transferred.[5]

Temperature Disequilibrium: If the pipette, tips, and reagents are not at the same ambient

temperature, it can affect the volume of the air cushion inside the pipette, leading to

inconsistent measurements.[3]

Q3: The optical density (OD) values for my standards are lower than expected. Could this be

due to a pipetting error?

Yes, several pipetting errors can lead to lower than expected OD values.

Tip "Wetting": Failure to pre-wet the pipette tip before aspirating the standard can lead to a

lower volume being dispensed in the first few uses.[6] Pre-wetting coats the inside of the tip,
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normalizing the small amount of liquid that adheres to the tip surface.

Pipetting Too Quickly: Rapid aspiration of viscous solutions, like concentrated standard

stocks, can result in aspirating less than the set volume.[7]

Incorrect Pipette Volume Range: Using a pipette at the very bottom of its volume range can

lead to inaccuracy. For example, pipetting 10 µL with a 100-1000 µL pipette is less accurate

than with a 1-10 µL pipette.[8]

Q4: My standard curve appears flat at the high concentration end. What is the pipetting-related

reason for this?

A flat curve at the high end suggests that the signal has reached a plateau. While this can be

due to saturation of the detection antibody or other reagents, pipetting errors can contribute.

Errors in preparing the highest concentration standards: An error in the initial dilution of the

stock solution can lead to a series of standards that are all effectively at a saturating

concentration, causing the ODs to be very similar.

Inaccurate pipetting of the detection reagent: If too little detection reagent is added, the

signal may max out prematurely.

Impact of Common Pipetting Errors on Standard
Curve Parameters
The following table summarizes the qualitative impact of common pipetting errors on key

standard curve parameters.
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Pipetting Error Consequence
Expected Impact on
Standard Curve

Inaccurate Serial Dilutions
Incorrect concentration for one

or more standards.

Poor curve fit (low R²), non-

linear shape, inaccurate

sample quantification.

Inconsistent Pipetting Angle
Variable volumes aspirated

and dispensed.

High CV between replicates,

increased standard deviation.

[8]

Deep Tip Immersion
Excess liquid clinging to the

outside of the tip.

Inaccurate volumes,

particularly for higher

concentration standards,

leading to a skewed curve.[9]

Aspiration of Air Bubbles
Less than the intended volume

of liquid is aspirated.

Inaccurate dilutions, high CV

between replicates, and a poor

standard curve.[1]

Failure to Pre-wet Tip
Lower volume dispensed,

especially with the first use.

Inaccurate dilution series and

a systematically skewed

standard curve.[6]

Reusing Pipette Tips
Cross-contamination between

standard concentrations.

Poor curve fit (low R²), as

lower concentration standards

are contaminated with higher

concentrations.[2]

Rapid Pipetting Speed
Inaccurate aspiration,

especially with viscous liquids.

Inconsistent volumes leading

to high CV and an unreliable

curve.[7]

Using Incorrect Pipette Range

Reduced accuracy and

precision at the low end of the

range.

Inaccurate dilutions and a

poorly defined standard curve.

[8]
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The following flowchart provides a logical workflow for troubleshooting common pipetting errors

when preparing a Fibrinopeptide B standard curve.

Troubleshooting Pipetting Errors in Standard Curve Preparation

Problem Identification

Initial Checks

Technique Evaluation

Corrective Actions & Resolution

Poor Standard Curve
(Low R² or High CV)

Is the pipette calibrated
 and the correct volume range being used?

Are high-quality, correctly fitting
 pipette tips being used?

Are all reagents and standards
 at ambient temperature?

Review Serial Dilution Technique:
- Are fresh tips used for each dilution?
- Is the stock solution mixed properly?

Review Aspiration Technique:
- Is the pipette held vertically?

- Is the tip pre-wetted?
- Is tip immersion minimal and consistent?

- Is aspiration slow and steady?

Review Dispensing Technique:
- Are there any air bubbles?

- Is the tip touching the side of the well?
- Is the plunger action smooth and complete?

Implement Corrective Actions:
- Recalibrate pipette if necessary.

- Use new, appropriate tips.
- Equilibrate all components.

- Refine pipetting technique based on evaluation.

Prepare fresh standards and
 rerun the assay.

Acceptable Standard Curve
(High R² and Low CV)
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Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying and resolving pipetting errors.

Experimental Protocol: Fibrinopeptide B Standard
Curve Preparation
This protocol is a general guideline based on a typical ELISA procedure. Always refer to the

specific instructions provided with your Fibrinopeptide B immunoassay kit.

Materials:

Fibrinopeptide B standard (lyophilized)

Standard Diluent Buffer (provided with the kit)

Calibrated micropipettes and sterile tips

Microcentrifuge tubes

Vortex mixer

Procedure:

Reconstitution of the Standard:

Briefly centrifuge the vial of lyophilized FPB standard to ensure the powder is at the

bottom.

Reconstitute the standard with the volume of Standard Diluent specified in the kit protocol

(e.g., 0.5 mL) to create the stock solution.

Allow the reconstituted standard to sit at room temperature for 10-15 minutes, then gently

vortex to ensure complete dissolution.[2]

Preparation of the Serial Dilution Series:
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Label a series of microcentrifuge tubes for each standard dilution point (e.g., S1 through

S7).

Pipette the specified volume of Standard Diluent into each labeled tube (e.g., 250 µL).

Standard 1 (S1): Transfer the specified volume of the reconstituted stock solution into the

S1 tube. Mix thoroughly by gentle vortexing.

Standard 2 (S2): Using a fresh pipette tip, transfer the same volume from tube S1 to tube

S2. Mix thoroughly.

Continue this two-fold serial dilution for all subsequent standards, ensuring a fresh pipette

tip is used for each transfer.[4]

The final tube with only Standard Diluent will serve as the zero standard (blank).

Adding Standards to the Microplate:

Using a calibrated pipette with a fresh tip for each standard, carefully add 100 µL of each

standard dilution (and the blank) into the appropriate wells of the microplate, typically in

duplicate or triplicate.

Proceed with the immunoassay as per the kit's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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